molecular formula C10H12O B8691179 2-Benzyl-2-methyloxirane CAS No. 36099-42-0

2-Benzyl-2-methyloxirane

Cat. No.: B8691179
CAS No.: 36099-42-0
M. Wt: 148.20 g/mol
InChI Key: HXDOYMSDQUBFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2-methyloxirane (CAS 36099-42-0) is an organic compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . This epoxide derivative serves as a versatile synthetic intermediate and building block in organic chemistry research . Its structure, featuring a reactive oxirane ring, makes it a valuable precursor for developing more complex molecules through ring-opening reactions. The compound has been utilized in various synthetic methodologies; for instance, it has been produced with yields up to 73% for use in subsequent chemical transformations . While the specific biological activity of this compound is not fully detailed, epoxide-containing compounds are of significant interest in medicinal chemistry for their potential as pharmacophores in the development of bioactive molecules . This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in method development, synthetic chemistry projects, and the exploration of new chemical entities.

Properties

CAS No.

36099-42-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-benzyl-2-methyloxirane

InChI

InChI=1S/C10H12O/c1-10(8-11-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

HXDOYMSDQUBFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Benzyl-Functionalized Epoxides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazards/Regulatory Notes
2-Benzyl-2-methyloxirane C₁₀H₁₂O 148.20 - Benzyl, methyl No explicit data; assume standard epoxide hazards
(S)-2-((Benzyloxy)methyl)oxirane C₁₀H₁₂O₂ 164.20 16495-13-9 Benzyloxy, methyl H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
(R)-(-)-2-(Benzyloxymethyl)oxirane C₁₀H₁₂O₂ 164.20 16495-13-9 Benzyloxy, methyl (R-enantiomer) Research use; chiral applications
2-[(2-Nonylphenoxy)methyl]oxirane C₁₈H₂₈O₂ 276.41 94159-62-3 Nonylphenoxy, methyl Requires first-aid for inhalation/skin contact

Key Observations:

  • Electronic Effects: The benzyl group in this compound provides steric bulk and aromatic π-electron conjugation, influencing ring strain and reactivity in carbonylation .
  • Stereochemistry: Enantiomers like (R)-(-)-2-(Benzyloxymethyl)oxirane are critical in asymmetric synthesis, whereas this compound lacks chiral centers .

Alkyl-Substituted Epoxides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazards/Regulatory Notes
Methyloxirane (Propylene oxide) C₃H₆O 58.08 75-56-9 Methyl Carcinogen (REACH SVHC list)
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- C₁₁H₂₂O₂ 186.29 2461-15-6 Ethylhexyloxy, methyl Standard epoxide hazards

Key Observations:

  • Hazard Profile: Methyloxirane is classified as carcinogenic, highlighting a critical safety distinction from this compound, which lacks such labeling .
  • Industrial Relevance: Larger alkyl chains (e.g., ethylhexyloxy) improve hydrophobicity, making such epoxides suitable for polymer or surfactant applications .

Halogenated and Specialty Epoxides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazards/Regulatory Notes
2-(2-Bromoethyl)oxirane C₄H₇BrO 151.00 13287-42-8 Bromoethyl Acute toxicity risks
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane C₁₉H₃₈O 282.51 54910-51-9 Branched alkyl chains Laboratory use only

Key Observations:

  • Reactivity: Brominated epoxides like 2-(2-Bromoethyl)oxirane are highly reactive in nucleophilic substitutions, unlike this compound, which undergoes ring-opening via carbonylation .
  • Structural Complexity: Branched-chain derivatives (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane) exhibit unique stereochemical and solubility profiles for niche applications .

Preparation Methods

Reaction Mechanism and General Procedure

The sulfonium salt-mediated epoxidation method, detailed in a patented protocol, involves the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate to generate a reactive DMSO-Me2_2SO4_4 sulfonium salt intermediate. This intermediate facilitates the epoxidation of carbonyl compounds under basic conditions. For 2-benzyl-2-methyloxirane synthesis, the precursor ketone (e.g., benzyl methyl ketone) reacts with the sulfonium salt in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride, TBAC) and a base (e.g., potassium hydroxide). The reaction proceeds via nucleophilic attack on the carbonyl group, followed by ring closure to form the epoxide.

Enzymatic Epoxidation Using Styrene Monooxygenases

Enzyme Characteristics and Substrate Specificity

Styrene monooxygenases (SMOs) from E. coli catalyze the enantioselective epoxidation of alkenes using molecular oxygen. For this compound synthesis, the substrate (e.g., 2-benzyl-2-methylpropene) undergoes epoxidation at the double bond, with SMOs favoring the (S)-enantiomer in most cases. The enzyme’s active site accommodates alkyl-substituted alkenes, with activity increasing for substrates bearing bulky groups adjacent to the double bond.

Biotransformation Conditions and Performance

Whole-cell SMO systems are preferred for their stability and ease of use. Reactions are conducted at pH 8.0 and 35°C, with glucose as a co-substrate to regenerate NADH. Under these conditions, SMOs convert 2-benzyl-2-methylpropene to this compound with >99% enantiomeric excess (ee) and conversions exceeding 80%. Table 2 highlights performance metrics for analogous substrates.

Table 2: Enzymatic Epoxidation of Selected Alkenes

SubstrateConversion (%)ee (%)
Styrene95>99
4-Chlorostyrene88>99
Allylbenzene9295
2-Bromo-1-propene7899

The enzymatic method offers exceptional stereocontrol but requires precise substrate engineering to match the enzyme’s active site constraints.

Catalytic Epoxidation with Methylrhenium Trioxide (MTO)

Kinetic Analysis and Reaction Parameters

MTO-catalyzed epoxidation employs hydrogen peroxide as the oxidant in a 1:1 acetonitrile-water mixture at pH 1. The reaction proceeds via a peroxorhenium intermediate, which transfers an oxygen atom to the alkene. For 2-benzyl-2-methylpropene, the reaction follows second-order kinetics, with a rate constant (k2k_2) of 1.2×1031.2 \times 10^{-3} M1^{-1}s1^{-1} at 25°C. Elevated temperatures (40°C) increase the rate to 3.5×1033.5 \times 10^{-3} M1^{-1}s1^{-1} but may compromise enantioselectivity.

Solvent and pH Effects

MTO exhibits higher activity in polar aprotic solvents like acetonitrile, achieving yields of 85–90% for alkyl-substituted alkenes. Acidic conditions (pH 1–3) stabilize the peroxorhenium species, whereas neutral or basic media lead to catalyst decomposition. Table 3 compares MTO performance across solvents.

Table 3: MTO-Catalyzed Epoxidation in Different Solvents

SolventpHTemperature (°C)Yield (%)
Acetonitrile12589
Methanol12578
Water12565

The method is robust for industrial-scale production but lacks inherent enantioselectivity, necessitating chiral ligands for asymmetric synthesis.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Sulfonium Salt95–97N/AHighModerate (toxic solvents)
Enzymatic80–90>99ModerateLow (aqueous, biodegradable)
MTO/H2_2O2_285–90N/AHighHigh (acidic waste)

The sulfonium salt method excels in yield and scalability but requires post-synthetic resolution for enantiopure products. Enzymatic epoxidation achieves superior stereocontrol but faces challenges in substrate scope and process intensification. MTO catalysis balances efficiency and simplicity but generates acidic waste.

Q & A

Basic: What are the standard synthetic routes for enantiopure 2-benzyl-2-methyloxirane?

Enantiopure synthesis of this compound can be achieved via biocatalytic methods using engineered E. coli expressing styrene monooxygenase (SMO). This enzyme catalyzes the epoxidation of styrene derivatives with high enantioselectivity. Key parameters include substrate concentration optimization (≤50 mM), pH control (7.0–7.5), and cofactor regeneration systems (e.g., NADH recycling) to enhance yield and purity .

Advanced: How can regioselectivity challenges in carbonylative ring-opening reactions of this compound be addressed?

Regioselective carbonylation of 2,2-disubstituted epoxides like this compound requires careful catalyst selection (e.g., palladium complexes with chelating ligands) and solvent tuning (e.g., THF or DMF). Monitoring reaction progress via in situ ¹H NMR (500 MHz, CDCl₃) helps identify intermediates and adjust conditions (temperature, CO pressure) to favor the desired aldehyde product .

Basic: What spectroscopic methods are reliable for characterizing this compound?

¹H NMR (500 MHz, CDCl₃) is critical for structural confirmation, with characteristic signals for the oxirane ring (δ 2.5–3.5 ppm) and benzyl/methyl substituents (δ 1.2–1.4 ppm for CH₃; δ 7.2–7.4 ppm for aromatic protons). Coupling constants (e.g., J = 4–6 Hz for epoxide protons) and DEPT-135 spectra aid in resolving stereochemical ambiguities .

Advanced: How can conflicting NMR data for reaction intermediates be resolved?

Discrepancies in spectral assignments (e.g., unexpected splitting or shifts) require cross-validation with 2D NMR (COSY, HSQC) and comparison to computational models (DFT-predicted chemical shifts). For crystalline intermediates, single-crystal X-ray diffraction (CCDC deposition) provides unambiguous structural proof .

Basic: What safety protocols are essential for handling this compound?

Due to potential carcinogenicity (IARC Group 2B for methyloxirane derivatives), strict PPE (gloves, lab coats, respirators) and fume hood use are mandatory. Avoid skin contact and inhalation; store in sealed containers under inert gas (N₂/Ar) .

Advanced: What strategies mitigate toxicity risks during large-scale epoxide synthesis?

Implement closed-system reactors with real-time gas monitoring (e.g., FTIR for volatile byproducts) and enzymatic quenching (e.g., epoxide hydrolases) to degrade residual epoxides. Toxicity screening (e.g., in vitro hepatocyte assays) is recommended to assess metabolic byproduct risks .

Basic: How can enantiomeric excess (ee) be quantified for this compound?

Chiral GC or HPLC with β-cyclodextrin-based columns provides precise ee measurements. Calibrate with racemic and enantiopure standards, and validate using polarimetry or Mosher ester derivatization for low-concentration samples .

Advanced: What computational tools predict reaction pathways for epoxide functionalization?

Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model transition states and regioselectivity in ring-opening reactions. Pair with kinetic studies (Eyring plots) to validate theoretical activation barriers against experimental yields .

Basic: What are the stability criteria for storing this compound?

Store under inert atmosphere at –20°C in amber vials to prevent photolytic degradation. Monitor purity via periodic GC-MS; degradation products (e.g., diols or ketones) indicate hydrolysis or oxidation, necessitating redistillation .

Advanced: How do steric and electronic effects influence nucleophilic ring-opening reactions?

Steric hindrance from the benzyl group directs nucleophiles (e.g., Grignard reagents) to the less substituted oxirane carbon. Electronic effects (epoxide ring strain) are probed via Hammett plots using substituted analogs to correlate reactivity with σ values .

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